2-Ethynyl-1-fluoro-3-methylbenzene
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Overview
Description
“2-Ethynyl-1-fluoro-3-methylbenzene” is a chemical compound with the formula C9H7F. It is also known by other names such as “Toluene, m-fluoro-”, “m-Fluorotoluene”, “1-Fluoro-3-methylbenzene”, “3-Fluorotoluene”, “meta-Fluorotoluene”, and "1-Methyl-3-fluorobenzene" .
Synthesis Analysis
The synthesis of “this compound” could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a fluorine atom, a methyl group, and an ethynyl group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis
“this compound” has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination is a critical process for introducing fluorine into aromatic compounds, offering pathways to various fluorinated derivatives. For example, the electrochemical fluorination of toluene and its derivatives leads to monofluoromethylbenzenes and difluoromethylbenzenes, highlighting the method's specificity and efficiency in functionalizing aromatic molecules with fluorine atoms (Momota et al., 1998).
Organometallic Chemistry and Catalysis
Fluorobenzenes, including compounds similar to 2-Ethynyl-1-fluoro-3-methylbenzene, serve as versatile solvents or ligands in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modulate the electronic properties of the aromatic ring, affecting its binding to metal centers and facilitating reactions such as C-H and C-F bond activation. This property is leveraged in catalytic processes and the synthesis of complex organometallic compounds (Pike et al., 2017).
Photophysics and Molecular Imaging
The study of chromophore aggregation and planarization in poly(phenyleneethynylene)s, including derivatives of this compound, provides insights into the effects of aggregation on the photophysics of organic molecules. These insights are crucial for developing advanced materials for optoelectronic applications and molecular imaging techniques (Levitus et al., 2001).
Molecular Switches and Fluorescence
The development of molecular switches based on the redox properties of nickel complexes, incorporating fluorinated aromatic compounds, demonstrates the utility of fluorinated benzenes in creating responsive materials. These switches can modulate fluorescence in response to changes in the oxidation state of the metal center, showcasing potential applications in sensing and molecular electronics (Fabbrizzi et al., 2002).
Mechanism of Action
The mechanism of action for the reactions involving “2-Ethynyl-1-fluoro-3-methylbenzene” likely involves electrophilic aromatic substitution . This process involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion . This ion is then deprotonated to reform the aromatic ring .
Properties
IUPAC Name |
2-ethynyl-1-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPBWIQOUXNIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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